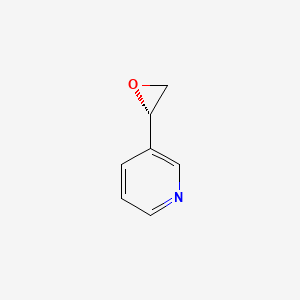

(S)-3-Oxiranyl-pyridine

描述

Structure

3D Structure

属性

分子式 |

C7H7NO |

|---|---|

分子量 |

121.14 g/mol |

IUPAC 名称 |

3-[(2R)-oxiran-2-yl]pyridine |

InChI |

InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2/t7-/m0/s1 |

InChI 键 |

QLGZSSLYMJHGRQ-ZETCQYMHSA-N |

手性 SMILES |

C1[C@H](O1)C2=CN=CC=C2 |

规范 SMILES |

C1C(O1)C2=CN=CC=C2 |

产品来源 |

United States |

The Strategic Utility of Enantiopure Epoxides As Chiral Synthetic Intermediates in Organic Synthesis Research

Enantiopure epoxides are highly valued as versatile intermediates in the synthesis of complex, optically active molecules. researchgate.netscispace.com Their significance stems from the inherent reactivity of the three-membered ether ring, which is susceptible to nucleophilic attack, leading to stereospecific ring-opening reactions. wur.nl This process allows for the controlled introduction of two adjacent stereocenters, a common motif in many biologically active compounds. beilstein-journals.org

The ability to perform these transformations with high predictability and stereocontrol makes enantiopure epoxides powerful tools for the synthetic chemist. iupac.org They serve as precursors to a wide range of chiral molecules, including amino alcohols, diols, and other functionalized compounds that are key components of pharmaceuticals and other fine chemicals. researchgate.netresearchgate.net The development of catalytic asymmetric epoxidation methods and biocatalytic resolutions has further expanded the accessibility and utility of these crucial building blocks. scispace.comwur.nllboro.ac.uk

Key Reactions and Products from Enantiopure Epoxides:

| Reactant | Reagent | Product Type | Significance |

| Enantiopure Epoxide | Nucleophile (e.g., amine, azide (B81097), cyanide) | 1,2-Disubstituted chiral compound | Introduction of two adjacent stereocenters |

| Enantiopure Epoxide | Organometallic reagent | Chiral alcohol | Carbon-carbon bond formation |

| Enantiopure Epoxide | Acid or base | Chiral diol | Formation of vicinal diols |

The Unique Role of Pyridine Scaffolds in Advanced Chemical Synthesis Methodologies

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is pervasive in both natural products and synthetic molecules. dovepress.comnih.gov Its presence can significantly influence the pharmacological and physicochemical properties of a compound, such as solubility and bioavailability. enpress-publisher.commdpi.com In the realm of chemical synthesis, pyridine and its derivatives are utilized as ligands in catalysis, as versatile starting materials, and as key structural components in the design of novel therapeutic agents. nih.govenpress-publisher.com

The nitrogen atom in the pyridine ring imparts a set of unique chemical characteristics. It can act as a hydrogen bond acceptor and a base, and its electronic properties can be tuned by substitution on the ring. wikipedia.orgmatanginicollege.ac.in This versatility allows for the strategic modification of pyridine-containing molecules to optimize their function, whether in the context of medicinal chemistry or materials science. enpress-publisher.comrsc.org The development of new synthetic methods for the construction and functionalization of pyridine rings remains an active area of research. figshare.com

Properties and Applications of Pyridine Scaffolds:

| Property | Consequence in Synthesis | Example Application |

| Basicity | Can be protonated to form salts, influencing solubility. uop.edu.pk | Used to improve the aqueous solubility of drug candidates. nih.gov |

| Aromaticity | Provides a stable core structure. wikipedia.org | Serves as a foundational scaffold for building complex molecules. enpress-publisher.com |

| Ligand Capability | Coordinates to metal centers. nih.gov | Used in the development of catalysts for asymmetric reactions. acs.orgrsc.org |

| Reactivity | Undergoes electrophilic and nucleophilic substitution. matanginicollege.ac.inuomustansiriyah.edu.iq | Allows for diverse functionalization to create libraries of compounds. figshare.com |

Positioning of S 3 Oxiranyl Pyridine Within Chiral Heterocyclic Chemistry Research

Catalytic Asymmetric Epoxidation Routes to this compound Precursors

Catalytic asymmetric epoxidation of the prochiral precursor, 3-vinylpyridine, represents the most direct approach to this compound. nih.govscbt.com This strategy relies on a chiral catalyst to control the facial selectivity of oxygen atom transfer to the double bond, thereby generating one enantiomer of the epoxide in excess. libretexts.org Research in this area has spanned various classes of catalysts, from transition-metal complexes to purely organic molecules.

Chiral Catalyst Development for this compound Stereoselective Formation

The development of chiral metal-based catalysts for the epoxidation of unfunctionalized alkenes has provided more viable routes to chiral heteroaromatic epoxides. A significant breakthrough in this field was the development of chiral manganese(III)-salen complexes, often referred to as Jacobsen-Katsuki catalysts. researchgate.net These catalysts are effective for the asymmetric epoxidation of a variety of unfunctionalized olefins, including conjugated systems.

Another promising area involves the use of chiral phosphoric acids (CPAs) as catalysts. nih.gov A 2024 study detailed the asymmetric epoxidation of various alkenyl aza-heteroarenes using a CPA catalyst and hydrogen peroxide as a green oxidant. This method leverages a combination of electrostatic and hydrogen-bonding interactions to activate both the substrate and the oxidant, achieving high enantio- and diastereoselectivity. nih.gov The system demonstrates excellent chemo- and stereocontrol, making it a powerful tool for generating chiral α-azaheteroaryl oxiranes. nih.gov

| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| (E)-1-(pyridin-3-yl)prop-1-ene | 3 | 35 | 94 | 97 |

| 3-(1-phenylvinyl)pyridine | 3 | 35 | 95 | 98 |

| 3-styrylpyridine | 3 | 25 | 96 | 95 |

Data synthesized from a study on chiral phosphoric acid catalysis for aza-heteroarenes, demonstrating the potential for high enantioselectivity in related structures. nih.gov

Organocatalytic Strategies for this compound Enantioselective Preparation

Organocatalysis, which uses small, metal-free chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal-based catalysis. rsc.org For asymmetric epoxidation, several organocatalytic strategies have been developed.

One notable approach is the use of chiral ketones, such as those derived from fructose (B13574) (Shi catalyst), which generate a chiral dioxirane (B86890) in situ as the active oxidizing species. chim.it While highly effective for a range of olefins, the application to electron-deficient substrates like vinylpyridines can be challenging.

More recently, bifunctional organocatalysts, such as thiourea-amines, have been investigated. These catalysts utilize hydrogen bonding from the thiourea (B124793) moiety to activate the oxidant, while the amine group interacts with the substrate, creating a structured chiral environment for the epoxidation reaction. chim.it These systems have shown success in the epoxidation of electron-poor alkenes. chim.it Additionally, research into catalytic enantioselective N-oxidation of pyridines using aspartic acid-containing peptides has shown the potential of peptide-based catalysts, suggesting a possible, though less direct, route to chiral pyridine derivatives. nih.gov

Chemoenzymatic Synthesis Protocols for this compound

Chemoenzymatic synthesis combines the versatility of chemical reactions with the unparalleled selectivity of biological catalysts. unimi.it This hybrid approach is particularly valuable for producing enantiomerically pure compounds, including chiral epoxides. mdpi.com

Enzymatic Resolution Techniques Applied to Racemic 3-Oxiranyl-pyridine Research

Kinetic resolution is a widely used technique to separate a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer of the racemate, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. ethz.ch For racemic 3-oxiranyl-pyridine, enzymatic kinetic resolution via hydrolysis is a common strategy. epa.gov

Lipases and epoxide hydrolases are the most frequently employed enzymes for this purpose. epa.govmdpi.com For example, a lipase (B570770) can catalyze the enantioselective acylation of one enantiomer of a racemic alcohol precursor or the hydrolysis of a racemic ester. mdpi.com Similarly, an epoxide hydrolase can selectively open one enantiomer of the racemic epoxide, leaving the other enantiomer untouched and in high enantiomeric purity. The maximum theoretical yield for the recovered enantiomer in a kinetic resolution is 50%. wikipedia.org

| Enzyme | Substrate Type | Reaction Type | Conversion (%) | Enantiomeric Excess (e.e., %) of Recovered Epoxide | Reference |

|---|---|---|---|---|---|

| Lipase from Pseudomonas cepacia (PSC-II) | Chiral Amine Precursor | Acylation | ~50 | 99 | mdpi.com |

| Lipase PS (Amano) | Racemic Alcohol Precursor Ester | Hydrolysis | 30 | 92 (for S-alcohol) | mdpi.com |

| Burkholderia cepacia Lipase | Racemic Arylcarboxylic Acid Ester | Hydrolysis | ~50 | >95 (for S-acid) | mdpi.com |

This table provides examples of enzymatic resolutions on related chiral building blocks, illustrating the high selectivities achievable with biocatalysis.

Biocatalytic Epoxidation Precursors for this compound Production Research

A more direct and atom-economical biocatalytic approach is the direct asymmetric epoxidation of the precursor, 3-vinylpyridine, using enzymes. This method avoids the formation of a racemic intermediate and subsequent resolution steps. The primary enzymes capable of this transformation are monooxygenases. epa.gov

Styrene (B11656) monooxygenases (SMOs), found in various microorganisms, are well-known for their ability to catalyze the highly enantioselective epoxidation of styrene and its derivatives to the corresponding (S)-epoxides. Given the structural similarity between styrene and 3-vinylpyridine, SMOs are excellent candidates for the biocatalytic production of this compound. This process often utilizes whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, making it a practical and environmentally benign synthetic route. mdpi.com Research in this area focuses on screening for novel enzymes or engineering existing ones to improve activity, stability, and selectivity for heteroaromatic substrates like 3-vinylpyridine. epa.gov

Deracemization Strategies for 3-Oxiranyl-pyridine to Afford the (S)-Enantiomer

Deracemization describes the conversion of a racemic mixture, containing equal amounts of two enantiomers, into a single, pure enantiomer. This approach is highly desirable as it theoretically allows for a 100% yield of the target molecule from the racemate. Key strategies applied to the synthesis of this compound and related epoxides include biocatalytic and chemocatalytic kinetic resolutions.

Biocatalytic Kinetic Resolution and Enantioconvergent Hydrolysis

Biocatalysis, particularly the use of enzymes like epoxide hydrolases (EHs), offers a powerful method for resolving racemic epoxides. nih.gov These enzymes can selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other, unreacted enantiomer in high enantiomeric excess. This process is known as kinetic resolution. wikipedia.org For the production of this compound, a biocatalyst would ideally hydrolyze the (R)-enantiomer, leaving the desired (S)-enantiomer untouched.

A more advanced biocatalytic strategy is enantioconvergent hydrolysis, where both enantiomers of the starting racemate are converted into a single enantiomer of the product. nih.gov This is often achieved through a system where the enzyme hydrolyzes each enantiomer at a different carbon atom of the oxirane ring, but with opposite stereochemical outcomes (inversion vs. retention of configuration), leading to a single diol enantiomer. sciforum.net For instance, an epoxide hydrolase from Nocardia sp. was shown to hydrolyze both enantiomers of cis-2,3-disubstituted epoxyalkanes by attacking the (S)-configured carbon atom in each, resulting in a single (2R,3R)-diol product. sciforum.net While direct deracemization of 3-Oxiranyl-pyridine to the (S)-epoxide is less commonly reported, the principles of kinetic resolution are well-established for similar structures. The epoxide hydrolase from Agrobacterium radiobacter AD1, for example, has been effectively used for the kinetic resolution of substrates like styrene oxide. researchgate.net

Chemoenzymatic and Chemocatalytic Deracemization

Chemical catalysts can also achieve kinetic resolution. The hydrolytic kinetic resolution (HKR) developed by Jacobsen and coworkers is a prominent example, often employing chiral cobalt-salen complexes. wikipedia.orgresearchgate.net This method facilitates the ring-opening of one epoxide enantiomer with water, yielding an enantioenriched epoxide and a corresponding 1,2-diol. wikipedia.org For terminal epoxides, this technique has proven highly effective, achieving excellent enantiomeric excess (>99% ee) for the recovered epoxide. wikipedia.org

Another approach involves the nucleophilic ring-opening of the epoxide with reagents other than water, such as an azide (B81097) anion, also catalyzed by chiral complexes. wikipedia.org These methods rely on the different reaction rates of the two enantiomers with a chiral catalyst, allowing for the isolation of the less reactive enantiomer. iupac.org

The table below summarizes various kinetic resolution strategies applicable to epoxides, providing a basis for their application to 3-Oxiranyl-pyridine.

| Method | Catalyst/Enzyme | Substrate Type | Product(s) | Key Features |

| Biocatalytic Hydrolysis | Epoxide Hydrolases (e.g., from Nocardia, Aspergillus) sciforum.net | Racemic epoxides | Enantioenriched epoxide and diol | High enantioselectivity (E >200 reported for some substrates). sciforum.net Can be enantioconvergent. sciforum.netrsc.org |

| Hydrolytic Kinetic Resolution (HKR) | Chiral (Co-salen) complexes wikipedia.orgresearchgate.net | Racemic terminal epoxides | Enantioenriched epoxide and 1,2-diol | High ee (>99%) for recovered epoxide; useful on a large scale. wikipedia.org |

| Nucleophilic Ring-Opening | Chiral (Cr-salen) complexes with TMSN₃ wikipedia.org | Racemic epoxides | Enantioenriched epoxide and 1,2-azido alcohols | Provides access to chiral amino alcohols. wikipedia.org |

| Photochemical Deracemization | Chiral benzophenone (B1666685) catalyst researchgate.net | Racemic 3-substituted oxindoles | Enantioenriched oxindole | Uses light energy; predictable stereochemical editing. researchgate.net |

Green Chemistry Perspectives in this compound Synthesis Research

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The synthesis of this compound is an area where these principles can be applied to enhance sustainability, safety, and efficiency.

Biocatalysis as a Green Tool

The use of enzymes, as discussed in the deracemization section, is a cornerstone of green chemistry. Biocatalytic reactions are typically performed in aqueous media under mild temperature and pressure conditions, reducing energy consumption and avoiding the need for harsh reagents or toxic solvents. nih.gov The high selectivity of enzymes like epoxide hydrolases minimizes the formation of byproducts, simplifying purification and reducing waste. sciforum.netwur.nl The development of robust, recombinant enzymes further enhances the industrial feasibility of these green processes. researchgate.net

Microwave-Assisted and Multicomponent Reactions

Microwave-assisted synthesis is recognized as a green technology that can dramatically shorten reaction times, increase yields, and lead to purer products compared to conventional heating methods. nih.govresearchgate.net For the synthesis of pyridine derivatives, one-pot multicomponent reactions, often accelerated by microwaves, provide an efficient and atom-economical route. nih.gov Such a strategy for producing a precursor to 3-Oxiranyl-pyridine could significantly reduce solvent usage and energy input. For example, a one-pot, four-component reaction to synthesize cyanopyridine derivatives under microwave irradiation resulted in excellent yields (82-94%) in just 2-7 minutes, compared to 6-9 hours with conventional heating. nih.govresearchgate.net

Sustainable Solvents and Catalysts

The choice of solvent is critical in green chemistry. Traditional syntheses often rely on volatile and toxic organic solvents. Research is increasingly focused on using "green solvents" like water, supercritical fluids, or ionic liquids. rasayanjournal.co.in An environmentally friendly synthesis of 3-pyridinesulfonyl chloride, a related pyridine derivative, was developed by avoiding toxic reagents like phosphorus oxychloride and operating under mild conditions, thereby reducing costs and environmental impact. patsnap.com Similarly, visible-light-mediated synthesis using copper catalysts and molecular oxygen as a green oxidant represents an energy-efficient and environmentally benign approach for constructing substituted imidazo[1,2-α]pyridines. rsc.org Applying these concepts—such as using safer reagents and catalytic systems driven by light—to the synthesis of this compound holds significant promise for developing more sustainable manufacturing routes.

The table below highlights key green chemistry approaches relevant to the synthesis of this compound and its analogs.

| Green Chemistry Principle | Approach | Example/Application | Benefits |

| Use of Catalysis | Biocatalysis with epoxide hydrolases nih.gov | Enantioselective hydrolysis of racemic epoxides. | High selectivity, mild conditions, aqueous media, reduced waste. sciforum.netwur.nl |

| Energy Efficiency | Microwave-assisted synthesis nih.gov | Synthesis of pyridine derivatives. | Drastically reduced reaction times (minutes vs. hours), higher yields. nih.govresearchgate.net |

| Atom Economy | One-pot, multicomponent reactions nih.gov | Four-component synthesis of cyanopyridines. | High yields, simplified procedures, reduced waste. nih.gov |

| Safer Solvents & Reagents | Use of water as a solvent; avoidance of toxic reagents. patsnap.com | Synthesis of 3-pyridinesulfonyl chloride without phosphorus oxychloride. | Reduced environmental and health hazards, lower costs. patsnap.com |

| Renewable Feedstocks/Energy | Visible-light photocatalysis rsc.org | Copper-catalyzed synthesis of imidazo[1,2-α]pyridines. | Uses light as an energy source and O₂ as a green oxidant. rsc.org |

Nucleophilic Ring-Opening Reactions of the this compound Epoxide Moiety

The epoxide ring of this compound is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the formation of β-substituted alcohols. The regioselectivity and stereospecificity of this ring-opening are critical aspects that dictate the structure of the final product.

Stereospecificity and Regioselectivity in Nucleophilic Attack on this compound

In nucleophilic addition reactions, the approach of the nucleophile to the electrophilic carbon of the carbonyl or epoxide group leads to the formation of a new bond, causing the carbon to rehybridize from sp2 (in carbonyls) or a strained sp3 to a tetrahedral sp3 geometry. libretexts.org For chiral epoxides like this compound, the attack of a nucleophile creates a new stereocenter, and the reaction's outcome depends on which side of the plane the nucleophile attacks. libretexts.org Reactions that produce one stereoisomer in preference to another are termed stereoselective. masterorganicchemistry.com The term regioselectivity refers to the preference for a reaction to occur at one position over another, such as the attack on one of the two non-equivalent carbons of the epoxide ring. masterorganicchemistry.com

The pyridine moiety can influence the regioselectivity of the attack. For related 2-oxiranyl-pyridines, a synergistic acidifying effect of a phenyl ring and the coordinating assistance of the pyridyl group can direct lithiation, indicating the pyridine ring's electronic influence. researchgate.net

Aminolysis and Alkoxylysis Pathways of this compound

The reaction of epoxides with amines (aminolysis) or alcohols/alkoxides (alkoxylysis) is a fundamental method for synthesizing amino alcohols and ether alcohols, respectively. These reactions are often catalyzed by acids.

Aminolysis: The ring-opening of pyridine-substituted epoxides with amines can be highly regioselective. For instance, the reaction of racemic 2-oxiranyl-azaarenes with chiral primary amines, in the presence of Scandium(III) triflate (Sc(OTf)₃), yields β-amino alcohols with high regioselectivity. researchgate.net The nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring (Cβ), away from the pyridine ring. This selectivity is attributed to the specific coordination of the Lewis acid catalyst with the epoxide's oxygen and the pyridine's nitrogen atoms. researchgate.net In the case of aziridines, which are nitrogen analogs of epoxides, ring-opening with hydrazoic acid also shows high regioselectivity, with the nucleophile attacking the more substituted carbon. mdpi.com

| Reactant | Nucleophile | Catalyst/Conditions | Product | Regioselectivity | Ref |

| rac-2-Oxiranyl-azaarenes | Chiral Primary Amines | Sc(OTf)₃ / DIEA, 80°C, 7 days | Diastereomeric β-amino alcohols | High (attack at Cβ) | researchgate.net |

| Pyridine-substituted aziridine | Hydrazoic Acid (HN₃) | - | β-azido amine | High (attack at more substituted C) | mdpi.com |

| 2-Aryl-N-tosylaziridine | Various Alcohols | Cu(OTf)₂ | 1,2-amino ethers | High (SN2-type) | organic-chemistry.org |

Alkoxylysis: Lewis acid-mediated ring-opening of related heterocyclic systems, such as 2-aryl-N-tosylazetidines and aziridines, with alcohols proceeds via a highly regioselective SN2-type mechanism. organic-chemistry.org The use of a catalyst like Copper(II) triflate (Cu(OTf)₂) facilitates the attack of the alcohol nucleophile, yielding the corresponding ether products in excellent yields and with high enantiomeric excess, indicating a stereospecific reaction pathway. organic-chemistry.org This provides a model for the expected reactivity of this compound, where alcohols would attack the epoxide ring to form 1,2-ether alcohols.

Carbon Nucleophile Addition to this compound for C-C Bond Formation

The formation of carbon-carbon bonds via the ring-opening of epoxides is a powerful synthetic tool. This can be achieved using organometallic reagents like Grignard reagents or organolithiums. While hard nucleophiles such as organometallics are known to attack the pyridine ring itself (at the 2-position), their reaction with the epoxide moiety is also significant. quimicaorganica.org

Recent studies have shown that epoxides can serve as alkylating agents in C-H activation reactions. For example, the meta-C-H bond of aromatic compounds with a directing group can be alkylated using heteroaromatic epoxides. nih.gov This transformation occurs with complete regioselectivity, cleaving the C-O bond at the position benzylic to the aromatic ring of the epoxide. nih.gov This suggests that for this compound, carbon nucleophiles could be directed to attack the carbon atom adjacent to the pyridine ring, especially under transition-metal catalysis. The reaction mechanism can involve a reversible epoxide ring-opening process controlled by the catalyst, which dictates the high regioselectivity observed. nih.gov

Catalytic Activation for Enhanced Reactivity of this compound

The reactivity of the epoxide ring can be significantly enhanced through catalytic activation, most commonly with Lewis acids. The catalyst coordinates to the epoxide oxygen, polarizing the C-O bonds and making the carbon atoms more electrophilic and susceptible to nucleophilic attack. organic-chemistry.org

Various Lewis acids have been employed for this purpose:

Scandium and Ytterbium Triflates: Ytterbium(III) triflate (Yb(OTf)₃) is a water-tolerant and efficient Lewis acid for a range of organic transformations, including the ring-opening of epoxides. thieme-connect.com Similarly, Sc(OTf)₃ is highly effective in promoting the regioselective aminolysis of 2-oxiranyl-pyridines. researchgate.net The catalytic cycle likely involves coordination of the metal ion to both the pyridine nitrogen and the epoxide oxygen, facilitating a nucleophilic attack at the terminal carbon. researchgate.net

Magnesium Catalysts: Magnesium-based catalysts can induce a regiodivergent ring-opening of epoxides. acs.org For instance, MgBu₂ catalyzes the hydroboration of terminal epoxides to yield branched alcohols, while Mg(NTf₂)₂ promotes the formation of linear alcohols. acs.org This divergence is explained by different mechanisms of C-O bond activation. nih.gov The Mg(NTf₂)₂ catalyst facilitates an isomerization of the epoxide to an aldehyde, which is then reduced. acs.org

Electrophilic Transformations and Rearrangements of this compound

While nucleophilic attack is the most common reaction pathway, the epoxide ring can also react with electrophiles or undergo rearrangements, particularly under the influence of strong Lewis acids.

Lewis Acid-Mediated Ring-Opening of this compound

The interaction of this compound with a Lewis acid can lead to outcomes other than simple nucleophilic ring-opening. Instead of facilitating an SN2 attack, a strong Lewis acid can induce a rearrangement of the epoxide.

A study on a 3-oxiranyl-chlorophyll derivative provides a direct analogy. researchgate.net Treatment of this compound with the Lewis acid boron trifluoride etherate (BF₃·Et₂O) did not result in a simple ring-opening but instead afforded an isomeric 3-(formylmethyl) chlorin (B1196114) as the sole product. researchgate.net This transformation involves the coordination of the Lewis acid to the epoxide oxygen, followed by C-O bond cleavage to form a transient carbocationic intermediate. A subsequent 1,2-hydride shift from the adjacent carbon to the carbocation center leads to the formation of a more stable carbonyl group, in this case, an aldehyde.

Similarly, magnesium catalysts like Mg(NTf₂)₂ can facilitate the ring-opening of epoxides through an isomerization pathway that yields an aldehyde, which subsequently undergoes further reaction. acs.org This rearrangement pathway competes with direct nucleophilic attack and its prevalence depends on the nature of the Lewis acid, the substrate, and the reaction conditions.

| Reactant | Lewis Acid | Result | Mechanism | Ref |

| 3-Oxiranyl-chlorophyll derivative | BF₃·Et₂O | 3-(Formylmethyl) chlorin (aldehyde) | Rearrangement via carbocation and 1,2-hydride shift | researchgate.net |

| Terminal Epoxides | Mg(NTf₂)₂ | Linear Alcohol | Isomerization to aldehyde followed by hydroboration | acs.org |

Rearrangement Reactions Involving the Epoxide in this compound

The strained three-membered ring of the epoxide in this compound is susceptible to various rearrangement reactions, often catalyzed by Lewis acids. These reactions typically proceed through cleavage of a carbon-oxygen bond to form a carbocationic intermediate, which is then followed by migration of a substituent to yield a more stable product, such as a carbonyl compound.

One notable rearrangement is the Lewis acid-catalyzed isomerization to an aldehyde. For instance, treatment of a similar epoxide, a 3-oxiranyl-chlorophyll derivative, with boron trifluoride etherate (BF₃·Et₂O) resulted in the formation of an isomeric 3-(formylmethyl) chlorin as the sole isolable product. researchgate.net This transformation involves a 1,2-hydride shift. The proposed mechanism for such rearrangements begins with the coordination of the Lewis acid to the epoxide oxygen, which facilitates the opening of the ring to form a tertiary carbocation. A subsequent hydride shift from the adjacent carbon leads to the formation of a more stable protonated aldehyde, which upon deprotonation gives the final aldehyde product.

Another class of rearrangement applicable to derivatives of this compound is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution has been observed in related systems, such as 2-nitro-3-oxiranylmethoxypyridine, leading to the formation of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine (B140537) derivatives. researchgate.net The reaction conditions can be tuned to control the product distribution. researchgate.net

The table below summarizes representative rearrangement reactions of epoxide-containing pyridine derivatives.

| Reactant | Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Oxiranyl-chlorophyll derivative | BF₃·Et₂O | Not specified | 3-(Formylmethyl) chlorin | researchgate.net |

| 2-Nitro-3-oxiranylmethoxypyridine | Various bases (e.g., NaH) | Varies (e.g., THF, reflux) | 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine derivatives | researchgate.net |

| Benzil | Hydroxide ion | Not specified | Benzilic acid (via pinacol-like rearrangement) | msu.edu |

Reactivity of the Pyridine Nitrogen in this compound Derivatives

The chemical behavior of this compound is significantly influenced by the nitrogen atom in the pyridine ring. This nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, which is not involved in the aromatic π-system. uomus.edu.iqbhu.ac.in Consequently, this lone pair is available to react with electrophiles and Lewis acids, bestowing basic and nucleophilic properties upon the molecule, similar to tertiary amines. wikipedia.orggcwgandhinagar.com The reactivity of the pyridine nitrogen can be categorized into several key reaction types, including N-alkylation, N-oxidation, and coordination to metal centers.

N-Alkylation and N-Oxidation Reactions of this compound

N-Alkylation

The pyridine nitrogen readily reacts with alkylating agents, such as alkyl halides, to form quaternary pyridinium (B92312) salts. gcwgandhinagar.com This reaction creates a positive charge on the nitrogen atom and within the aromatic ring, which in turn alters the ring's electronic properties and reactivity. wikipedia.org While direct alkylation of aminopyridines can be complicated by competition between the two nitrogen atoms, the pyridine nitrogen is generally more nucleophilic and reacts faster to yield the pyridinium salt. nih.gov For this compound, N-alkylation would produce a chiral pyridinium salt, a versatile intermediate for further synthetic transformations.

N-Oxidation

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peroxy acids, such as peracetic acid or peroxybenzoic acid. wikipedia.org The resulting N-oxide exhibits modified reactivity compared to the parent pyridine. The N-O bond introduces a dipole and makes the pyridine ring more electron-rich, which can facilitate certain electrophilic substitutions at the 2- and 4-positions while deactivating the nitrogen from further reactions. uomus.edu.iqwikipedia.org The oxygen atom can later be removed by reduction. wikipedia.org Catalytic, enantioselective methods for the N-oxidation of substituted pyridines have also been developed, utilizing chiral catalysts to achieve high enantiomeric excess in the N-oxide product. nih.govchemrxiv.org A base-promoted deborylative alkylation of pyridine N-oxides using 1,1-diborylalkanes has been reported as an efficient method for regioselective alkylation. nih.gov

The table below provides examples of N-alkylation and N-oxidation reactions.

| Reaction Type | Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Pyridine | Alkyl Halide | Not specified | N-Alkylpyridinium Salt | wikipedia.orggcwgandhinagar.com |

| N-Oxidation | Pyridine | Peroxybenzoic Acid | Not specified | Pyridine N-oxide | wikipedia.org |

| N-Oxidation | Bis(pyridine) substrates | Aspartic acid-containing peptides / H₂O₂ | Various | Enantioenriched Pyridine N-oxides | nih.govchemrxiv.org |

| Alkylation of N-Oxide | Pyridine N-oxides | 1,1-Diborylalkanes / Base | Not specified | Regioselectively Alkylated Pyridines | nih.gov |

Coordination Chemistry of this compound as a Ligand Precursor

Pyridine and its derivatives are fundamental ligands in coordination chemistry, readily forming complexes with a vast range of metal ions by donating the nitrogen's electron lone pair. numberanalytics.comatlanticoer-relatlantique.ca this compound, and particularly its ring-opened derivatives, serve as valuable precursors for chiral ligands used in asymmetric catalysis.

The epoxide ring of this compound can be opened regioselectively by nucleophiles, such as chiral primary amines. This reaction, often catalyzed by a Lewis acid like Scandium(III) triflate (Sc(OTf)₃), yields chiral β-amino alcohols. researchgate.net These resulting amino alcohols are versatile bidentate or tridentate ligands that can coordinate to metal centers through the pyridine nitrogen and the nitrogen and oxygen atoms of the amino alcohol side chain.

These chiral ligands have been successfully employed in various metal-catalyzed asymmetric reactions, including the Tsuji-Trost allylic alkylation and aldol (B89426) reactions. researchgate.netmdpi.com The stereochemical outcome of these reactions is often dictated by the structure of the chiral ligand, which creates a chiral environment around the metal center, enabling the formation of one enantiomer of the product in excess. mdpi.com

The table below details the use of pyridine-epoxide derivatives in ligand synthesis for catalysis.

| Ligand Precursor | Reaction to Form Ligand | Catalyst/Metal | Application | Reference |

|---|---|---|---|---|

| rac-2-Oxiranyl-pyridine | Ring opening with (S)-1-phenylethylamine in the presence of Sc(OTf)₃/DIEA | Zinc(II) acetate | Asymmetric aldol reaction | researchgate.net |

| Chiral pyridine-containing amino alcohols | Conversion to thioethers and selenoethers | Palladium | Asymmetric Tsuji-Trost allylic alkylation | mdpi.com |

Radical Reactions Involving this compound

The pyridine ring, being an electron-deficient heterocycle, is a suitable substrate for radical substitution reactions, particularly under acidic conditions where protonation of the nitrogen further enhances its electron-deficient character. wikipedia.org

A prominent example of such a transformation is the Minisci reaction, which involves the nucleophilic substitution of a proton on an electron-deficient aromatic ring by a radical species, typically an alkyl radical. wikipedia.org For a substrate like this compound, the Minisci reaction would proceed by protonating the pyridine nitrogen with a strong acid. An alkyl radical, generated, for example, from the oxidative decarboxylation of a carboxylic acid, then attacks the pyridinium ring. This attack preferentially occurs at the C2 and C4 positions, which are the most electron-deficient. This method allows for the direct C-H functionalization of the pyridine ring, a transformation not achievable through Friedel-Crafts alkylation. wikipedia.org To achieve selective C4-alkylation, a temporary blocking group can be installed on the nitrogen atom. chemistryviews.org

Beyond the Minisci reaction, pyridine derivatives can participate in other radical processes. For instance, a transition-metal-free borylation of haloarenes has been developed that proceeds via the selective cross-coupling of an aryl radical and a pyridine-stabilized boryl radical. organic-chemistry.org Additionally, pyridine N-oxyl radicals have been shown to promote C-H fluorination reactions through a single-electron transfer (SET) mechanism. rsc.org These examples highlight the potential for this compound to undergo a variety of radical transformations, leading to diverse functionalized products.

S 3 Oxiranyl Pyridine As a Chiral Scaffold and Precursor in Complex Molecule Synthesis

Construction of Chiral Heterocyclic Frameworks Utilizing (S)-3-Oxiranyl-pyridine

The primary role of this compound in the construction of chiral heterocyclic frameworks lies in the reactivity of its epoxide moiety. The ring-opening of epoxides is a cornerstone of organic synthesis, providing a reliable method to introduce new functional groups and create stereogenic centers. In the case of this compound, the reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the epoxide carbons, leading to an inversion of configuration at that center. This process allows the single stereocenter of the starting material to direct the formation of subsequent stereocenters, facilitating the synthesis of complex chiral molecules. The pyridine (B92270) ring itself can influence the reaction's regioselectivity and can be used as a coordination site in subsequent applications.

Development of Chiral Catalysts and Ligands Derived from this compound

A significant application of pyridyl oxiranes is in the synthesis of novel chiral ligands for asymmetric catalysis researchgate.net. The regioselective ring-opening of the epoxide with various nucleophiles, particularly chiral amines, yields enantiomerically pure β-amino alcohols researchgate.netopenaccessjournals.com. These products are highly valuable as ligand precursors because they contain at least two coordination sites: the nitrogen atom of the pyridine ring and the heteroatom (nitrogen or oxygen) from the newly introduced side chain.

The reaction of a pyridyl epoxide with a chiral primary amine can produce a diastereomeric mixture of β-amino alcohols, which can often be separated chromatographically researchgate.net. The resulting enantiomerically pure compounds can then be employed as ligands in metal-catalyzed asymmetric reactions. For example, pyridinyl-β-amino alcohols have been successfully tested as chiral ligands in zinc-catalyzed aldol (B89426) reactions, demonstrating their potential to induce stereoselectivity researchgate.net. The modular nature of this synthesis allows for the creation of a library of ligands by varying the nucleophile, enabling the tuning of steric and electronic properties for optimal performance in various catalytic transformations.

| Nucleophile | Reaction Product (Ligand Precursor) | Potential Ligand Type |

|---|---|---|

| (S)-1-Phenylethylamine | (1R,1'S)-1-(Pyridin-3-yl)-2-((S)-1-phenylethylamino)ethanol | Bidentate N,N-Ligand |

| Aniline | (R)-2-(Phenylamino)-1-(pyridin-3-yl)ethanol | Bidentate N,N-Ligand |

| Sodium Azide (B81097) (NaN₃) followed by reduction | (R)-2-Amino-1-(pyridin-3-yl)ethanol | Bidentate N,O-Ligand |

| Methanol (CH₃OH) | (R)-2-Methoxy-1-(pyridin-3-yl)ethanol | Bidentate N,O-Ligand |

Role of this compound in Asymmetric Total Synthesis Strategies

While the ring-opening of chiral epoxides is a powerful tool in asymmetric synthesis, specific applications of this compound as a key starting material in the total synthesis of complex natural products or pharmaceuticals are not prominently featured in available literature. The total synthesis of notable pyridine-containing bioactive compounds, such as the analgesic epibatidine, has been approached through various synthetic routes, including strategies featuring Favorskii rearrangement to construct the core azabicyclo[2.2.1]heptane ring system, none of which originate from this compound researchgate.net.

Functionalization and Derivatization of this compound for Advanced Materials Research

The development of pyridine-containing polymers is an active area of research due to their potential applications in contaminant capture and the self-assembly of block copolymers chemrxiv.orgnih.gov. The epoxide functional group is also valuable in materials science for surface functionalization and as a monomer for ring-opening polymerization (ROP) rsc.org. However, the use of this compound specifically as a monomer for creating advanced materials is not well-established in the literature. Research in this area has tended to focus on other monomers, such as pyridinonorbornenes for ring-opening metathesis polymerization (ROMP), which can be challenging due to the coordination of the pyridine nitrogen to the metal catalyst chemrxiv.orgnih.govchemrxiv.org. While the polymerization of other substituted oxiranes has been explored, a direct application for this compound in this context has not been detailed rsc.orgrsc.org.

Contributions of this compound to Stereoselective Pharmaceutical Intermediate Synthesis Research

Chiral β-amino alcohols are crucial intermediates in the pharmaceutical industry, forming the structural backbone of numerous drugs, including β-blockers, antimalarials, and HIV protease inhibitors openaccessjournals.commdpi.comresearchgate.net. The synthesis of enantiomerically pure β-amino alcohols is therefore a key goal in medicinal chemistry nih.gov.

The ring-opening of chiral epoxides with amines is one of the most direct and efficient methods for preparing these valuable intermediates researchgate.net. This compound serves as an ideal precursor for a specific class of these compounds: chiral 2-amino-1-(pyridin-3-yl)ethanols. By reacting this compound with a diverse range of primary or secondary amines, a library of chiral β-amino alcohol intermediates can be generated. These intermediates are valuable building blocks for the discovery and development of new pharmaceutical agents, as the pyridine ring is a common motif in many FDA-approved drugs mdpi.commit.edu. The stereochemistry of the final product is directly controlled by the (S)-configuration of the starting epoxide, ensuring access to enantiomerically pure compounds, which is critical for pharmacological activity and safety mit.edu.

| Amine Nucleophile | Resulting β-Amino Alcohol Intermediate | Potential Pharmaceutical Application Class |

|---|---|---|

| Ammonia (NH₃) | (R)-2-Amino-1-(pyridin-3-yl)ethanol | Scaffold for various CNS agents |

| Isopropylamine | (R)-2-(Isopropylamino)-1-(pyridin-3-yl)ethanol | β-Adrenergic receptor modulators |

| Pyrrolidine | (R)-1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethanol | Nicotinic acetylcholine (B1216132) receptor modulators |

| Benzylamine | (R)-2-(Benzylamino)-1-(pyridin-3-yl)ethanol | General chiral building block for complex APIs |

Computational and Mechanistic Probes into the Reactivity and Stereochemistry of S 3 Oxiranyl Pyridine

Density Functional Theory (DFT) Studies on (S)-3-Oxiranyl-pyridine

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules. For this compound, DFT studies offer a molecular-level understanding of its conformational preferences, the transition states of its reactions, and the factors governing regioselectivity and stereoselectivity.

The relative orientation of the pyridine (B92270) ring and the oxirane ring in this compound dictates its reactivity. Conformational analysis using DFT methods helps to identify the most stable conformers and the energy barriers between them. The rotation around the C-C bond connecting the two rings is a key conformational variable.

Stereoelectronic effects, which describe the influence of orbital interactions on the stereochemistry of a molecule, play a crucial role. In this compound, the lone pair of electrons on the pyridine nitrogen can interact with the orbitals of the epoxide ring. These interactions can influence the electron density at the epoxide carbons and, consequently, their susceptibility to nucleophilic attack. For instance, the alignment of the nitrogen lone pair with the antibonding orbitals of the C-O bonds of the epoxide can lead to a stabilization of certain conformations and affect the barrier to rotation. While specific DFT data for this compound is not abundant in the literature, studies on analogous 3-substituted pyridines and chiral epoxides provide valuable insights. mdpi.comacs.org

Table 1: Calculated Relative Energies of Conformers of a Model 3-Alkyl-Pyridine

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |

| Gauche | ~60° | 0.00 |

| Anti | 180° | 1.20 |

| Eclipsed | 0° | 4.50 |

| Data is hypothetical and based on general principles of conformational analysis of similar molecules. |

DFT calculations are instrumental in locating and characterizing the transition state structures for reactions involving this compound. The epoxide ring-opening is a common reaction pathway, and understanding the transition state for this process is key to predicting its outcome. For example, in a nucleophilic attack on one of the epoxide carbons, the transition state geometry will reveal the degree of bond formation and bond breaking.

Theoretical studies on the ring-opening of similar epoxides have shown that the nature of the nucleophile and the presence of a catalyst can significantly alter the transition state structure and the activation energy of the reaction. researchgate.net For this compound, the pyridine nitrogen can act as an internal Lewis base, potentially influencing the reaction pathway. Computational modeling of the transition states for both acid-catalyzed and base-catalyzed ring-opening reactions can provide a detailed mechanistic picture.

One of the most significant applications of DFT in the study of this compound is the prediction of regioselectivity and stereoselectivity in its reactions. In the ring-opening of the epoxide, a nucleophile can attack either of the two epoxide carbons. The regioselectivity of this attack is governed by both steric and electronic factors. DFT calculations can quantify these effects by analyzing the charge distribution and the frontier molecular orbitals (HOMO and LUMO) of the molecule.

Generally, under basic or neutral conditions, nucleophilic attack on epoxides occurs at the less sterically hindered carbon (an SN2-type mechanism). masterorganicchemistry.com In the case of this compound, this would be the terminal carbon of the oxirane ring. Under acidic conditions, the reaction can proceed through a more SN1-like mechanism, where the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge. DFT can model both scenarios and predict the preferred outcome based on the calculated activation barriers.

Stereoselectivity is also a critical aspect, given the chiral nature of this compound. DFT can be used to model the approach of a chiral nucleophile or the influence of a chiral catalyst, allowing for the prediction of the stereochemical outcome of the reaction. Studies on related 2-oxiranyl-pyridines have demonstrated that the pyridine nitrogen can act as a directing group, influencing the regioselectivity of the epoxide ring opening, especially in the presence of metal ions that can coordinate to both the nitrogen and the epoxide oxygen. researchgate.net

Table 2: Predicted Activation Barriers for Nucleophilic Attack on this compound

| Position of Attack | Nucleophile | Catalyst | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |

| Cα (less hindered) | OH- | None | 18.5 | Attack at Cα |

| Cβ (more hindered) | OH- | None | 22.1 | |

| Cα (less hindered) | H2O | H+ | 15.2 | |

| Cβ (more hindered) | H2O | H+ | 14.8 | Attack at Cβ |

| Data is hypothetical and for illustrative purposes, based on general principles of epoxide ring-opening reactions. |

Quantum Chemical Calculations for Understanding this compound Reactivity

Quantum chemical calculations, including methods beyond DFT such as ab initio methods, provide a deeper understanding of the electronic structure and reactivity of this compound. These methods can be used to calculate various molecular properties that correlate with reactivity, such as ionization potential, electron affinity, and molecular electrostatic potential (MEP).

The MEP map of this compound would highlight the electron-rich and electron-poor regions of the molecule. The pyridine nitrogen would be a region of negative potential, indicating its nucleophilic character. The epoxide carbons would be regions of positive potential, indicating their electrophilic nature and susceptibility to nucleophilic attack. Such calculations can help in rationalizing the observed reactivity patterns and in designing new reactions.

Kinetic and Thermodynamic Studies of this compound Transformations

While computational studies provide valuable mechanistic insights, they are ideally complemented by experimental kinetic and thermodynamic data. Kinetic studies on the reactions of this compound, such as its ring-opening with various nucleophiles, can provide quantitative information about the reaction rates and the factors that influence them. For example, by measuring the rate constants at different temperatures, the activation parameters (enthalpy and entropy of activation) can be determined.

Thermodynamic studies can provide information about the relative stability of reactants, products, and intermediates. For instance, the equilibrium constant for a reversible reaction involving this compound can be used to calculate the standard Gibbs free energy change for the reaction.

Although specific kinetic and thermodynamic data for this compound are scarce in the literature, studies on the reactions of pyridine N-oxides with epoxides suggest that the N-oxide is a potent nucleophile. researchgate.net This suggests that the pyridine nitrogen in this compound could also participate in intramolecular or intermolecular reactions, and kinetic studies would be valuable in quantifying this reactivity.

Table 3: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Temperature (°C) | Rate Constant (k, s⁻¹) |

| 25 | 1.5 x 10⁻⁵ |

| 40 | 4.2 x 10⁻⁵ |

| 55 | 1.1 x 10⁻⁴ |

| This data is purely illustrative and intended to represent the type of information obtained from kinetic studies. |

Advanced Analytical Methodologies for the Research and Characterization of S 3 Oxiranyl Pyridine

Enantiomeric Purity Determination Techniques for (S)-3-Oxiranyl-pyridine

Ensuring the high enantiomeric purity of this compound is critical, as the biological and chemical properties of its enantiomers can differ significantly. Chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents are the primary techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the enantiomers of this compound. The development of a successful chiral separation method hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of chromatographic conditions.

Method Development Strategies:

The process of developing a chiral HPLC method often begins with screening a variety of CSPs. Polysaccharide-based and macrocyclic glycopeptide columns are frequently effective for a broad range of chiral compounds and can be operated in normal-phase, reversed-phase, and polar organic modes. For GC analysis, derivatized cyclodextrins are commonly incorporated into stationary phases to achieve enantiomeric separation.

A general strategy for chiral method development involves:

Column Screening: Testing a set of complementary CSPs with broad enantiorecognition capabilities. For instance, in normal-phase HPLC, columns like Chiralcel OD-H, Chiralpak AD, and Chiralcel OJ are often screened.

Mobile Phase Optimization: Evaluating different mobile phases. In normal-phase HPLC, mixtures of n-hexane with isopropanol (B130326) or ethanol (B145695) are common. For basic compounds like this compound, the addition of a small amount of an amine, such as diethylamine, to the mobile phase is often necessary to improve peak shape and resolution.

Parameter Adjustment: Fine-tuning parameters such as flow rate, temperature, and the concentration of mobile phase additives to achieve optimal separation.

Illustrative Data for Chiral Separation:

The following interactive table provides a hypothetical example of data that could be generated during the development of a chiral HPLC method for the separation of this compound enantiomers.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Chiralpak AD-H | Chiralcel OD-H | Chirobiotic V |

| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% DEA | Hexane:Ethanol (80:20) + 0.1% DEA | Methanol + 0.1% Acetic Acid + 0.1% TEA |

| Flow Rate (mL/min) | 1.0 | 1.0 | 0.8 |

| Temperature (°C) | 25 | 30 | 25 |

| Retention Time (S)-enantiomer (min) | 8.5 | 10.2 | 6.3 |

| Retention Time (R)-enantiomer (min) | 9.8 | 11.5 | 7.1 |

| Resolution (Rs) | 1.8 | 1.6 | 1.5 |

DEA: Diethylamine, TEA: Triethylamine

NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a powerful method for determining the enantiomeric purity of chiral compounds like this compound directly in solution. CSRs are typically lanthanide complexes that can reversibly bind to the analyte. This interaction induces large chemical shift changes in the NMR spectrum, with the magnitude of the shift being dependent on the distance and orientation of the protons relative to the paramagnetic metal center.

For a racemic mixture, the CSR will form diastereomeric complexes with each enantiomer, leading to separate signals for the corresponding protons in the NMR spectrum. The enantiomeric excess can then be determined by integrating these separated signals.

Commonly Used Chiral Shift Reagents:

Europium-based reagents: such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)) and Eu(tfc)₃ (tris(3-trifluoroacetyl-d-camphorato)europium(III)), typically induce downfield shifts.

Praseodymium-based reagents: can also be used and often cause upfield shifts.

Practical Considerations:

The effectiveness of a CSR depends on the presence of a Lewis basic site in the analyte molecule, such as the nitrogen atom in the pyridine (B92270) ring of this compound, which can coordinate to the lanthanide metal. The choice of solvent is also critical; non-coordinating solvents like CDCl₃ or CCl₄ are preferred to avoid competition with the analyte for the CSR. The procedure usually involves acquiring an initial NMR spectrum of the chiral compound and then adding small increments of the CSR, monitoring the spectral changes after each addition.

Spectroscopic Research Methodologies for Structural Elucidation of this compound Derivatives

The synthesis of derivatives of this compound often leads to complex molecular structures. Advanced spectroscopic techniques are essential for their complete structural elucidation, including the determination of relative and absolute stereochemistry.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound derivatives, especially for complex structures.

COSY (Correlation Spectroscopy): Identifies scalar couplings between protons, revealing which protons are on adjacent atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY):

NOESY is a particularly powerful 2D-NMR technique for determining the relative stereochemistry of a molecule. It detects through-space interactions between protons that are in close proximity (typically within 5 Å). The observation of a NOESY cross-peak between two protons indicates their spatial closeness, which can help to define the three-dimensional structure and stereochemical relationships within the molecule. For example, NOE contacts between protons on different parts of a molecule can establish their relative orientation.

The following table illustrates the types of information that can be obtained from various 2D-NMR experiments for a hypothetical derivative of this compound.

| Experiment | Information Provided | Example Application for a Derivative |

| COSY | ¹H-¹H scalar couplings | Identifies adjacent protons in the pyridine ring and substituent chains. |

| HSQC | Direct ¹H-¹³C correlations | Assigns carbon signals based on their attached protons. |

| HMBC | Long-range ¹H-¹³C correlations | Connects molecular fragments by showing correlations across quaternary carbons or heteroatoms. |

| NOESY | ¹H-¹H through-space correlations | Determines the relative stereochemistry by identifying protons that are close in space. |

Mass spectrometry is a critical tool for monitoring the progress of reactions involving this compound and for identifying intermediates and byproducts, thereby helping to elucidate reaction pathways. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown compounds.

When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it is possible to separate complex reaction mixtures and obtain mass spectra for each component. Tandem mass spectrometry (MS/MS) can be used to fragment ions of interest, providing structural information that aids in their identification. By analyzing samples at different time points during a reaction, it is possible to track the formation of products and the disappearance of reactants, providing kinetic information and insights into the reaction mechanism.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules.

Vibrational Circular Dichroism (VCD):

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. It is a powerful technique for determining the absolute configuration of chiral molecules in solution. The experimental VCD spectrum is compared to the theoretical spectrum calculated for a specific enantiomer (e.g., the (S)-enantiomer) using quantum chemical methods, such as Density Functional Theory (DFT). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. VCD is particularly advantageous because it provides many distinct bands across the mid-IR region, offering a rich source of stereochemical information.

Electronic Circular Dichroism (ECD):

ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light corresponding to electronic transitions. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum calculated using quantum mechanical methods like time-dependent DFT (TD-DFT). The sign of the Cotton effects in the ECD spectrum is directly related to the stereochemistry of the molecule.

The combination of VCD and ECD provides a highly reliable method for the assignment of the absolute configuration of this compound and its derivatives.

Biochemical and Biological Research Interrogating S 3 Oxiranyl Pyridine Interactions

In Vitro Enzyme Substrate/Inhibitor Studies with (S)-3-Oxiranyl-pyridine Analogs

The pyridine (B92270) nucleus is a common feature in a multitude of enzyme inhibitors, and the introduction of a reactive oxirane ring provides a means to create covalent or non-covalent interactions with enzyme active sites. While direct studies on this compound as an enzyme inhibitor are not extensively documented, the broader class of pyridine derivatives has been thoroughly investigated as inhibitors of various enzymes. The this compound core can be synthetically elaborated to yield analogs that target specific enzyme families.

For instance, pyridine-based compounds have been successfully designed as inhibitors of kinases, which are crucial regulators of cell signaling. The general structure of a kinase inhibitor often includes a heterocyclic core that can interact with the ATP-binding pocket of the enzyme. The this compound scaffold can be envisioned as a precursor to more complex pyridine derivatives targeting kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R), Activin-like Kinase (ALK), and Glycogen Synthase Kinase-3β (GSK-3β). The epoxide functionality could be opened with various nucleophiles to introduce side chains that enhance binding affinity and selectivity.

Another important class of enzymes targeted by pyridine derivatives is the carbonic anhydrases (CAs). Sulfonamides derived from a pyridine scaffold have shown potent inhibitory activity against various CA isoforms, some of which are implicated in cancer.

Furthermore, pyridine-containing molecules have been investigated as inhibitors of NADPH oxidase 2 (NOX2), an enzyme involved in the production of reactive oxygen species and implicated in neurodegenerative diseases. The synthesis of potent NOX2 inhibitors has been achieved using a 1H-pyrrolo[2,3-b]pyridine scaffold, which could potentially be derived from precursors like this compound.

The following table summarizes the inhibitory activities of various pyridine derivatives against different enzymes, illustrating the potential of this chemical class in enzyme-targeted drug discovery.

| Compound Class | Target Enzyme | IC50 / Ki | Reference Compound |

| Pyrrolo[2,3-b]pyridine derivatives | GSK-3β | 0.22 nM (IC50) | N/A |

| 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines | ALK2 | Potent Inhibition | N/A |

| 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine | NOX2 | Potent Inhibition | GSK2795039 |

| 4-Substituted Pyridine-3-Sulfonamides | Carbonic Anhydrase IX | 137 nM (Ki) | Acetazolamide |

| Pyridine-Carboxylates | Aspartate/Asparagine-β-Hydroxylase (AspH) | Potent Inhibition | N/A |

Biosynthetic Pathway Elucidation Research Involving this compound Analogues

The biosynthesis of pyridine-containing natural products, such as nicotine and other alkaloids, is a well-studied area of research kyoto-u.ac.jp. While the direct involvement of this compound in these pathways has not been explicitly demonstrated, the study of analogous structures can provide insights into the enzymatic machinery responsible for the formation and modification of the pyridine ring.

Research into the biosynthesis of pyridine rings has revealed that they are often derived from precursors like aspartic acid and dihydroxyacetone phosphate kyoto-u.ac.jp. The enzymatic reactions involved in the cyclization and subsequent functionalization of the pyridine ring are of great interest. Isotopically labeled analogs of potential intermediates can be synthesized and fed to organisms known to produce pyridine alkaloids. By tracing the incorporation of the label into the final product, it is possible to elucidate the biosynthetic pathway.

This compound, with its reactive epoxide handle, could serve as a valuable tool in these studies. For example, it could be used to synthesize labeled potential intermediates where the label is introduced via the opening of the epoxide ring. These labeled compounds could then be used to probe the substrate specificity of enzymes involved in the later stages of alkaloid biosynthesis. Understanding these pathways not only advances our fundamental knowledge of natural product biosynthesis but can also pave the way for the bio-engineering of novel pyridine-containing compounds with desired biological activities.

Rational Design of Biochemical Probes Utilizing this compound Scaffolds

Biochemical probes are essential tools for studying biological systems. They can be used to visualize cellular components, track the activity of enzymes, and identify the targets of bioactive molecules. The this compound scaffold is well-suited for the development of such probes due to the versatility of the pyridine ring and the reactive nature of the epoxide.

The pyridine moiety can be incorporated into fluorescent dyes, and its electronic properties can be tuned by substitution to achieve desired photophysical characteristics, such as large Stokes shifts and aggregation-induced emission enhancement (AIEE) rsc.org. The synthesis of novel pyridine-based luminogens has been reported, demonstrating the potential of this scaffold in creating fluorescent probes for bio-imaging applications beilstein-journals.org.

The epoxide group of this compound provides a convenient point of attachment for affinity tags, reporter groups, or cross-linking agents. For example, the epoxide can be opened with a linker containing a biotin molecule for affinity purification of target proteins, or a fluorophore for visualization by microscopy. Furthermore, the epoxide itself can act as a reactive group to covalently label the active site of an enzyme, allowing for activity-based protein profiling (ABPP).

The development of probes based on the this compound scaffold can aid in target identification and validation for novel pyridine-based therapeutic agents. By understanding how these molecules interact with their biological targets, researchers can design more potent and selective drugs.

Future Directions and Unexplored Avenues in S 3 Oxiranyl Pyridine Research

Emerging Synthetic Strategies for (S)-3-Oxiranyl-pyridine

The development of efficient and highly stereoselective synthetic routes to this compound is paramount for its broader application. Current research is moving beyond classical methods towards more sophisticated and sustainable approaches.

One of the most promising emerging strategies is the asymmetric epoxidation of 3-vinylpyridine . This approach offers a direct and atom-economical route to the desired product. Future research in this area will likely focus on the development of novel chiral catalysts that can achieve high enantioselectivity and yields. This includes the exploration of metal-salen complexes, chiral phosphoric acids, and bio-catalytic systems. acs.orgmdpi.com The optimization of reaction conditions to ensure high conversion and minimize side reactions will also be a key area of investigation.

Another avenue of exploration is the development of catalytic asymmetric dihydroxylation followed by cyclization . This two-step process, starting from 3-vinylpyridine, could provide an alternative route with potentially different selectivity profiles. Research into new ligand systems for the dihydroxylation step and efficient one-pot procedures for the subsequent cyclization would be of significant interest.

Furthermore, the de novo construction of the pyridine (B92270) ring with a pre-installed chiral epoxide moiety is a largely unexplored but potentially powerful strategy. chim.it This could involve multi-component reactions or novel cyclization strategies that allow for the direct incorporation of the (S)-oxiranyl group.

| Strategy | Precursor | Key Transformation | Potential Advantages |

| Asymmetric Epoxidation | 3-Vinylpyridine | Enantioselective epoxidation | Atom-economical, direct |

| Asymmetric Dihydroxylation/Cyclization | 3-Vinylpyridine | Dihydroxylation and subsequent ring closure | Alternative stereochemical outcomes |

| De Novo Ring Synthesis | Acyclic precursors | Multi-component reactions, novel cyclizations | Direct incorporation of the chiral epoxide |

Novel Reactivity Modes and Transformations of this compound

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring, making it susceptible to nucleophilic attack. While classical ring-opening reactions are well-established, future research is expected to uncover more nuanced and selective transformations.

A key area of future investigation will be the regioselective and stereospecific ring-opening with a wider range of nucleophiles. researchgate.netkhanacademy.org This includes the use of soft nucleophiles, organometallic reagents, and enzymatic transformations to access a diverse array of chiral 1,2-disubstituted pyridine derivatives. Understanding the factors that govern the regioselectivity of the ring-opening (attack at the C2 vs. C3 position of the oxirane) will be crucial. For instance, in related 2-oxiranyl-pyridines, regioselective opening has been achieved using chiral amines in the presence of Lewis acids like Sc(OTf)3. researchgate.net

The intramolecular cyclization of derivatives of this compound presents another exciting avenue. By introducing a nucleophilic group elsewhere in the molecule, novel fused heterocyclic systems containing a pyridine ring can be constructed. These structures could have interesting biological or material properties.

Furthermore, the Lewis acid-catalyzed rearrangement of the epoxide ring could lead to the formation of valuable chiral carbonyl compounds. This transformation, analogous to the Meinwald rearrangement, could provide access to novel chiral ketones and aldehydes that are otherwise difficult to synthesize. acs.org

| Reaction Type | Reactant | Product | Potential Applications |

| Regioselective Ring-Opening | Various Nucleophiles | Chiral 1,2-disubstituted pyridines | Synthesis of chiral ligands, pharmaceuticals |

| Intramolecular Cyclization | Derivatives with pendant nucleophiles | Fused heterocyclic systems | Novel bioactive compounds, functional materials |

| Lewis Acid-Catalyzed Rearrangement | This compound | Chiral carbonyl compounds | Fine chemical synthesis |

Potential for this compound in Sustainable Chemistry and Catalysis

The principles of green chemistry are increasingly influencing the direction of chemical research. This compound has the potential to contribute to this paradigm shift in several ways. The development of green synthetic routes to this compound, utilizing environmentally benign solvents, catalysts, and reaction conditions, is an important research goal. rasayanjournal.co.inijpsonline.comijarsct.co.innih.govnih.gov

A significant area of potential is the use of this compound as a chiral building block for the synthesis of novel asymmetric catalysts . The pyridine nitrogen can act as a coordinating site for metal centers, while the chiral side chain, derived from the ring-opening of the epoxide, can create a stereochemically defined environment. nih.govacs.orgresearchgate.net This could lead to the development of new and efficient catalysts for a variety of asymmetric transformations. For instance, chiral pyridine N-oxides have been shown to be effective ligands in asymmetric catalysis. nih.gov

Moreover, the use of this compound in biocatalysis is a largely unexplored but promising field. Enzymes could be used for the enantioselective synthesis of the epoxide itself or for its subsequent transformations, offering a highly sustainable and selective approach. caltech.edu

Advanced Computational Modeling for Guiding this compound Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, computational modeling can provide valuable insights and guide experimental efforts.

Predicting Reactivity and Selectivity: DFT calculations can be employed to model the transition states of various reactions involving this compound, such as its ring-opening with different nucleophiles. researchgate.netnih.gov This can help in predicting the regioselectivity and stereoselectivity of these reactions, thus reducing the need for extensive experimental screening. Computational studies on chiral epoxide radicals and their ring-opening reactions can also provide a deeper understanding of their reactivity. nih.govacs.org

Catalyst Design: In the context of developing new catalysts based on this compound, computational modeling can be used to design and evaluate the performance of potential ligands. By calculating the energies of catalyst-substrate complexes and transition states, researchers can rationally design ligands with improved activity and selectivity. mdpi.comrsc.org DFT has been successfully used to model the enantiomeric excess in dioxirane-catalyzed epoxidations. researchgate.net

Understanding Reaction Mechanisms: Computational studies can elucidate the detailed mechanisms of novel synthetic routes and transformations involving this compound. This fundamental understanding is crucial for optimizing reaction conditions and expanding the scope of these reactions. Theoretical studies on the reaction of pyridine radicals with molecular oxygen, for example, provide mechanistic insights that can be extended to more complex systems. lu.se

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity and Selectivity | Transition state energies, reaction barriers, regioselectivity, stereoselectivity |

| Molecular Mechanics (MM) | Catalyst Design | Ligand-metal interactions, catalyst-substrate binding energies |

| Ab initio methods | Mechanistic Studies | Detailed reaction pathways, electronic structure of intermediates |

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling (S)-3-Oxiranyl-pyridine in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles certified under EN 166 or NIOSH standards. Use local exhaust ventilation to minimize inhalation risks, as the compound may cause respiratory irritation (GHS H335). In case of skin contact, wash immediately with soap and water for 15 minutes and seek medical attention. Store in a cool, dry area away from oxidizing agents and acids to avoid reactive hazards .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm the oxirane ring and pyridine moiety.

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify characteristic peaks (e.g., C-O stretching in the oxirane ring at ~1250 cm).

- Elemental Analysis (EA) : Validate empirical formula consistency (e.g., CHNO).

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. What synthetic strategies enable stereoselective synthesis of this compound derivatives?

- Methodological Answer : Utilize asymmetric epoxidation of allylic pyridine precursors. For example:

- Sharpless Epoxidation : Apply titanium(IV) isopropoxide, diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) to achieve high enantiomeric excess (>90%).

- Jacobsen Epoxidation : Use manganese-salen catalysts for substrates with electron-withdrawing groups. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (-20°C to 25°C) to control stereoselectivity .

Q. How does the oxirane ring in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The strained three-membered oxirane ring enhances electrophilicity, making it susceptible to ring-opening reactions. For example:

- Nucleophilic Attack by Amines : React with primary amines (e.g., benzylamine) in polar aprotic solvents (e.g., DMF) at 60°C to yield β-amino alcohol derivatives.

- Acid-Catalyzed Hydrolysis : Use dilute HCl (0.1 M) to generate vicinal diols, characterized by H NMR (δ 3.5–4.0 ppm for diol protons). Kinetic studies can be performed using stopped-flow spectrophotometry to determine rate constants .

Q. What advanced spectroscopic and computational methods are recommended for characterizing metal complexes of this compound?

- Methodological Answer :

- X-Ray Crystallography : Resolve coordination geometry (e.g., octahedral vs. square planar) with Cu-Kα radiation.

- Electron Paramagnetic Resonance (EPR) : Study paramagnetic complexes (e.g., Cu(II)) to determine g-values and hyperfine splitting.

- Density Functional Theory (DFT) : Optimize molecular geometries using B3LYP/6-31G* basis sets to predict electronic transitions and ligand-field splitting energies .

Q. How can researchers address contradictions in experimental data when evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Replicate Studies : Conduct triplicate experiments under standardized conditions (e.g., pH 7.4, 37°C).

- Multi-Method Validation : Cross-validate cytotoxicity results using MTT assays, flow cytometry (apoptosis detection), and Western blotting (e.g., caspase-3 activation).

- Meta-Analysis : Compare findings with structurally analogous compounds (e.g., pyridine-epoxide hybrids) to identify trends in structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。